molecular formula C13H14N2O2S B421090 ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate CAS No. 166113-89-9

ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate

Cat. No.: B421090
CAS No.: 166113-89-9
M. Wt: 262.33g/mol
InChI Key: OIUVBEVNLBCGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a cyclopentane, thiophene, and pyridine moiety, making it a versatile scaffold for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethyl chloroformate . The reaction conditions often require the use of a base such as triethylamine and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives and strong nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, research has shown that modifications to the thieno-pyridine structure can enhance cytotoxic activity against various cancer cell lines. A study demonstrated that certain derivatives inhibited cell proliferation through apoptosis induction in breast cancer models .

Neuroprotective Effects

The compound also shows promise in neuropharmacology. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data indicate that it may protect neuronal cells from oxidative stress-induced damage .

Material Science

In addition to its biological applications, this compound is being explored for use in material science.

Organic Electronics

Research indicates that the compound can be utilized in organic semiconductor materials due to its favorable electronic properties. Studies have shown that incorporating this compound into polymer matrices can enhance charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Analytical Chemistry

This compound is also valuable in analytical chemistry as a reference standard for chromatographic techniques.

Spectroscopic Analysis

The compound's distinct spectral features allow it to serve as a calibration standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for the accurate identification and quantification of similar compounds in complex mixtures .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells
NeuroprotectionReduced oxidative stress in neuronal cells
Organic ElectronicsEnhanced charge transport in OLEDs

Mechanism of Action

The mechanism of action of ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Thieno[3,2-e]pyridine derivatives: These compounds have a similar thiophene-pyridine fused ring system but may lack the cyclopentane moiety.

Uniqueness

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate (CAS No. 166113-89-9) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and therapeutic applications.

The molecular formula of this compound is C13H14N2O2S, with a molecular weight of 262.33 g/mol. The compound features a cyclopentathieno-pyridine structure, which is significant in medicinal chemistry for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds within the thieno-pyridine family exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .

Enzymatic Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process and are often overexpressed in cancerous tissues. Selective inhibition of COX-2 has been linked to reduced tumor growth and metastasis .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Studies have suggested that it exhibits inhibitory effects against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing synthetic pathways to enhance yield and reduce costs. For example, researchers have explored Smiles-type rearrangements to create derivatives with improved biological activity .

Case Study 1: Anticancer Efficacy

In a study published by , the anticancer efficacy of ethyl 3-amino derivatives was evaluated using human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: COX Inhibition

A comparative analysis by assessed the COX inhibitory activity of several thieno-pyridine derivatives. This compound demonstrated IC50 values comparable to established COX inhibitors like celecoxib.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate, and what are their key intermediates?

The compound is synthesized via a multi-step process involving cyclization and functionalization. A three-step method starts with cyclopentanone reacting with sodium methoxide and methyl formate to generate (Z)-(2-oxocyclopentylidene)methanolate. This intermediate reacts with cyanothioacetamide and piperidinium acetate to form 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile. Subsequent reaction with 2-bromo-N-phenylacetamide in ethanol with anhydrous Na₂CO₃ yields the target compound (55% yield) .

Key Intermediates Table

StepIntermediateRole
1(Z)-(2-oxocyclopentylidene)methanolateCyclization precursor
22-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrileCore heterocycle
32-bromo-N-phenylacetamideElectrophilic coupling agent

Q. How is the crystal structure of related cyclopenta-fused heterocycles determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. For example, pyrimidine derivatives with fused thiazolo rings show puckered conformations (e.g., flattened boat) with dihedral angles up to 80.94° between fused rings . SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling non-planar rings and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of polycyclic thieno-pyridine derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic effects. For example, thieno-pyridine derivatives may exhibit keto-enol tautomerism. Use complementary techniques:

  • 2D NMR (COSY, HSQC) to confirm connectivity .
  • Variable-temperature NMR to identify dynamic processes.
  • X-ray crystallography to unambiguously assign geometry, as demonstrated for related compounds with non-planar rings .

Q. What methodological challenges arise in optimizing the yield of multi-step syntheses, and how can they be addressed?

Low yields (e.g., 55% in step 3 of the synthesis ) often stem from competing side reactions or unstable intermediates. Strategies include:

  • Catalyst screening : Replace Na₂CO₃ with milder bases (e.g., K₂CO₃) to reduce side-product formation.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability.
  • In-situ monitoring : Use LC-MS or TLC to track reaction progress and isolate intermediates promptly.

Q. How do ring-puckering dynamics and hydrogen-bonding patterns influence the stability of cyclopenta-fused heterocycles?

Puckered conformations (e.g., flattened boat) reduce steric strain but may increase susceptibility to oxidation. Hydrogen-bonding networks (e.g., C–H···O bifurcated bonds) stabilize crystal packing, as seen in pyrimidine derivatives . Graph set analysis (e.g., Etter’s formalism) can classify these interactions and predict solid-state behavior .

Example Crystallographic Data

ParameterValueSource
Dihedral angle (thiazolo-pyrimidine vs. benzene)80.94°
C5 deviation from plane0.224 Å
Hydrogen-bond motifC–H···O chains along c-axis

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound, given structural analogs with anti-inflammatory or anticancer activity?

Prioritize assays based on functional groups:

  • Amino and carboxylate groups : Test metal chelation (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration for potential catalytic or antioxidant applications .
  • Thieno-pyridine core : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cyclopenta moiety : Evaluate cytotoxicity in resistant cancer cell lines (e.g., MDR1-overexpressing cells) via MTT assays, comparing to analogs like 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile .

Q. Methodological Notes

  • Synthesis : Reflux conditions (e.g., 8–10 hours in acetic acid/acetic anhydride) are critical for cyclization .
  • Crystallography : Use SHELXL’s restraints for disordered solvent molecules .
  • Pharmacology : Pair in vitro assays with molecular docking to rationalize activity, leveraging the compound’s planar heterocyclic core for π-π stacking in binding pockets .

Properties

IUPAC Name

ethyl 6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-13(16)11-10(14)8-6-7-4-3-5-9(7)15-12(8)18-11/h6H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUVBEVNLBCGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CCCC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.